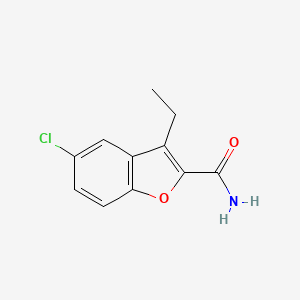

5-Chloro-3-ethylbenzofuran-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-3-ethyl-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2/c1-2-7-8-5-6(12)3-4-9(8)15-10(7)11(13)14/h3-5H,2H2,1H3,(H2,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMOUNYJXQRXJLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(OC2=C1C=C(C=C2)Cl)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Precursor Synthesis and Derivatization Strategies for Benzofuran-2-carboxylic Acids

The synthesis of the target carboxamide logically begins with the construction of a suitably substituted benzofuran-2-carboxylic acid or its ester equivalent. This foundational precursor provides the essential framework for subsequent functionalization.

The construction of the benzofuran (B130515) ring system is a cornerstone of this synthesis. A common and effective method for creating 2-substituted benzofurans involves the reaction of a salicylaldehyde (B1680747) derivative with an α-haloester. For the synthesis of a 5-chloro-substituted benzofuran, 5-chlorosalicylaldehyde (B124248) is a logical starting material.

One established method is the condensation of a salicylaldehyde with ethyl bromoacetate (B1195939) in the presence of a base, such as potassium carbonate, in a suitable solvent like acetonitrile. nih.gov This reaction proceeds via an initial O-alkylation of the phenolic hydroxyl group, followed by an intramolecular cyclization to form the benzofuran ring.

Another approach involves the Perkin rearrangement, where a 3-halocoumarin undergoes a base-catalyzed ring contraction to yield a benzofuran-2-carboxylic acid. nih.gov For instance, a 6-chloro-3-bromocoumarin could be treated with sodium hydroxide (B78521) in ethanol (B145695) to furnish 5-chlorobenzofuran-2-carboxylic acid. nih.gov Microwave-assisted versions of the Perkin rearrangement have been shown to significantly reduce reaction times and improve yields. nih.gov

A variety of catalytic systems have also been developed for benzofuran synthesis, including palladium- and copper-catalyzed reactions. researchgate.net These methods often involve the coupling of o-halophenols with terminal alkynes, followed by cyclization. researchgate.net

Table 1: Representative Conditions for Benzofuran Core Formation

| Starting Materials | Reagents and Conditions | Product | Yield | Reference |

| Salicylaldehyde, Ethyl bromoacetate | K₂CO₃, Acetonitrile, Reflux | Ethyl benzofuran-2-carboxylate | 86% | nih.gov |

| 3-Bromo-4-methyl-6,7-dimethoxycoumarin | NaOH, Ethanol, Microwave (300W), 79°C, 5 min | 5,6-Dimethoxy-3-methylbenzofuran-2-carboxylic acid | 99% | nih.gov |

| 5-Chlorosalicylaldehyde, Ethyl bromoacetate | Cs₂CO₃, DMF/Acetonitrile, Reflux, 48h | Ethyl 5-chlorobenzofuran-2-carboxylate | 84.8% | chemicalbook.com |

With the benzofuran-2-carboxylic acid or its ester in hand, the next critical step is the introduction of the carboxamide group at the C-2 position. This transformation is typically straightforward and can be achieved through several standard methods.

If the precursor is a carboxylic acid, it can be activated and then reacted with ammonia (B1221849) or an ammonia equivalent. Common activating agents include thionyl chloride or oxalyl chloride to form the acid chloride, which then readily reacts with ammonia. nih.gov Alternatively, peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an additive like hydroxybenzotriazole (B1436442) (HOBt) can be used for direct amidation. mdpi.com

When starting with an ester, such as ethyl 5-chlorobenzofuran-2-carboxylate, it can be directly converted to the amide by treatment with a saturated solution of ammonia in an alcohol, like methanol. google.com Another approach involves the hydrolysis of the ester to the corresponding carboxylic acid using a base like potassium hydroxide, followed by one of the amidation procedures described above. nih.gov

Table 2: Methods for Carboxamide Formation

| Precursor | Reagents and Conditions | Product | Reference |

| Benzodifuran-2-carboxylic acid | Oxalyl chloride, then various amines with triethylamine | Amide derivatives of benzodifuran-2-carboxylic acid | nih.gov |

| Benzofuran-2-carboxylic acid | EDC, HOBt, Aniline derivatives | N-(substitutedphenyl)benzofuran-2-carboxamides | mdpi.com |

| Methyl 5-(1-piperazinyl)benzofuran-2-carboxylate | Saturated methanolic ammonia | 5-(1-Piperazinyl)benzofuran-2-carboxamide | google.com |

| Ethyl benzofuran-2-carboxylate | 1. KOH, Ethanol; 2. Amidation reagents | Benzofuran-2-carboxamide (B1298429) | nih.gov |

The introduction of the chlorine atom at the C-5 position is most efficiently accomplished by starting with a pre-chlorinated precursor, such as 5-chlorosalicylaldehyde. chemicalbook.com This strategy ensures that the chlorine atom is correctly positioned from the outset, avoiding potential issues with regioselectivity that can arise from chlorinating the benzofuran ring at a later stage. Direct chlorination of the benzofuran ring can lead to a mixture of isomers, making purification difficult. Therefore, incorporating the chloro-substituent early in the synthetic sequence is the preferred method for achieving the desired 5-chloro substitution pattern. The synthesis of ethyl 5-chloro-3-methyl-2-benzofuran carboxylate from 2-(4-chlorophenoxy)acetoacetate and sulfuric acid also demonstrates the incorporation of the chloro-substituent from the starting material. clockss.org

The introduction of an ethyl group at the C-3 position of the benzofuran ring presents a significant synthetic challenge. The C-3 position is generally less reactive towards electrophilic substitution than the C-2 position. mdpi.com

One potential strategy involves the functionalization of a pre-formed 5-chlorobenzofuran-2-carboxamide (B3262294) or its ester precursor. This could be achieved through a Friedel-Crafts acylation to introduce an acetyl group at the C-3 position, followed by reduction (e.g., Wolff-Kishner or Clemmensen reduction) to the ethyl group. However, the directing effects of the existing substituents must be carefully considered.

A more versatile approach involves C-H functionalization, which has been successfully applied to the C-3 position of benzofurans. mdpi.comnih.gov For instance, a directed C-H arylation using a removable directing group, such as 8-aminoquinoline (B160924), has been shown to be effective for introducing substituents at the C-3 position. mdpi.comnih.gov While this method is typically used for aryl groups, it could potentially be adapted for the introduction of an ethyl group.

Another plausible route involves the synthesis of a 3-acetyl derivative, which can then be converted to the ethyl group. For example, 5-chloro-3-methyl-2-acetyl benzofuran has been synthesized and used as a precursor for more complex molecules. chemicalbook.com A similar strategy could be envisioned to produce a 3-ethyl derivative.

Specific Synthetic Pathways to 5-Chloro-3-ethylbenzofuran-2-carboxamide

Based on the individual transformations discussed above, a multi-step synthetic route to the target compound can be proposed.

A plausible synthetic pathway would commence with the synthesis of ethyl 5-chlorobenzofuran-2-carboxylate from 5-chlorosalicylaldehyde and ethyl bromoacetate. chemicalbook.com From this key intermediate, two main strategies can be considered for the introduction of the C-3 ethyl group.

Strategy 1: Post-cyclization C-3 Functionalization

Vilsmeier-Haack Formylation: The ethyl 5-chlorobenzofuran-2-carboxylate could be subjected to a Vilsmeier-Haack reaction (using POCl₃ and DMF) to introduce a formyl group at the C-3 position.

Wittig Reaction: The resulting 3-formyl derivative could then undergo a Wittig reaction with ethylidenetriphenylphosphorane to form the 3-vinyl intermediate.

Reduction: Catalytic hydrogenation of the vinyl group would yield the desired 3-ethyl substituent.

Amidation: Finally, the ethyl ester at C-2 would be converted to the primary amide using one of the standard methods described in section 2.1.2.

Strategy 2: Synthesis from a C-3 Functionalized Precursor

Synthesis of a 3-Ethyl Precursor: An alternative approach would involve the synthesis of a benzofuran ring that already contains the ethyl group at the C-3 position. This could potentially be achieved by reacting 5-chlorosalicylaldehyde with an α-halo ketone bearing an ethyl group, such as 1-bromobutan-2-one, followed by cyclization.

Introduction of the C-2 Carboxamide: The resulting 5-chloro-3-ethyl-2-acetylbenzofuran would then need to be converted to the C-2 carboxamide. This could be accomplished through a haloform reaction to generate the carboxylic acid, followed by amidation.

The choice of synthetic route would depend on the availability of starting materials, reaction yields, and the ease of purification at each step.

One-Pot and Microwave-Assisted Synthetic Approaches

Modern synthetic chemistry increasingly favors methodologies that offer efficiency, speed, and improved yields, while often aligning with the principles of green chemistry. One-pot and microwave-assisted syntheses have emerged as powerful tools in the construction of complex heterocyclic systems like benzofurans.

One-Pot Syntheses: One-pot reactions, which combine multiple reaction steps in a single flask without isolating intermediates, provide a streamlined approach to benzofuran-2-carboxamide derivatives. A notable strategy involves a two-step, one-pot transamidation procedure. mdpi.comnih.gov This method is particularly useful for diversifying the carboxamide functionality after the main benzofuran scaffold has been assembled. mdpi.com For instance, an N-(quinolin-8-yl)benzofuran-2-carboxamide intermediate can be activated and subsequently reacted with a variety of amine nucleophiles in a single operation. mdpi.comnih.govchemrxiv.org The initial step involves activation of the amide with di-tert-butyl dicarbonate (B1257347) (Boc₂O) and 4-dimethylaminopyridine (B28879) (DMAP). After this activation, the amine is added, and the mixture is heated to achieve the transamidation, yielding the desired N-substituted benzofuran-2-carboxamide. mdpi.com This approach avoids the need for isolating potentially unstable intermediates and simplifies purification processes. nih.gov

Another one-pot method involves the palladium-catalyzed coupling of o-bromophenols with enolizable ketones, offering a direct route to the benzofuran core. dtu.dk While not directly yielding the carboxamide, the resulting ketone can be further functionalized to achieve the target structure in a multi-step, one-pot sequence.

Microwave-Assisted Syntheses: Microwave irradiation has been successfully employed to expedite the synthesis of benzofuran precursors and related structures. nih.govnih.govresearchgate.net The Perkin rearrangement, which converts 3-halocoumarins into benzofuran-2-carboxylic acids, can be significantly accelerated using microwave heating. nih.gov Reaction times can be reduced from several hours to just a few minutes, with very high yields. nih.gov This method provides rapid access to the benzofuran-2-carboxylic acid core, which is the immediate precursor to the corresponding carboxamide. The subsequent amidation step can also be facilitated by microwave energy.

Furthermore, microwave-assisted protocols have been developed for multicomponent reactions to build substituted benzofuran-2-carboxamides directly. researchgate.net These methods combine commercially available amines, 2'-hydroxyacetophenones, aldehydes, and benzonitriles under microwave heating to rapidly generate libraries of biologically relevant compounds. researchgate.net Ultrasound assistance is another green chemistry technique that has been shown to improve yields and reduce reaction times for the synthesis of benzofuran derivatives. nih.gov

| Synthesis Method | Key Features | Typical Reaction Time | Reference |

| One-Pot Transamidation | Combines directing group cleavage and diversification; high modularity. | 5-12 hours | mdpi.comnih.gov |

| Microwave-Assisted Perkin Rearrangement | Expedited synthesis of benzofuran-2-carboxylic acid precursors; high yields. | ~5 minutes | nih.gov |

| Microwave-Assisted Multicomponent Reaction | Rapid assembly of benzofuran-2-carboxamides from simple starting materials. | 15-40 minutes | researchgate.net |

Synthesis of Analogues and Derivatives of 5-Chloro-3-ethylbenzofuran-2-carboxamide

The structural framework of 5-Chloro-3-ethylbenzofuran-2-carboxamide offers multiple sites for chemical modification, allowing for the systematic synthesis of analogues to explore structure-activity relationships. Key modification points include the carboxamide nitrogen, the benzene (B151609) ring, and the C-3 ethyl group.

Modifications at the Carboxamide Nitrogen

The carboxamide group is a prime target for derivatization. Standard peptide coupling conditions are effective for creating a diverse range of N-substituted analogues. This typically involves activating the corresponding 5-chloro-3-ethylbenzofuran-2-carboxylic acid with a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator such as 1-hydroxybenzotriazole (B26582) (HOBt), followed by reaction with a primary or secondary amine. researchgate.net

A more advanced method for diversification is the transamidation of an activated amide precursor. mdpi.comnih.gov This strategy uses an 8-aminoquinoline (AQ) amide as a handle. After constructing the C3-substituted benzofuran core, the AQ group can be cleaved and replaced by a wide array of amines in a one-pot procedure, even in the presence of other sensitive functional groups like esters. mdpi.comnih.gov This modularity is highly attractive for creating chemical libraries. nih.govchemrxiv.org

Substituent Variations on the Benzene Ring

The chlorine atom at the C-5 position and the hydrogens at the C-4, C-6, and C-7 positions are sites for potential modification. The reactivity of the benzofuran ring system allows for electrophilic aromatic substitution reactions. researchgate.net For example, nitration can be achieved using reagents like sodium nitrate, and Friedel-Crafts acylation can introduce keto groups onto the aromatic ring, typically at positions with favorable electronic and steric properties. researchgate.net Halogenation, such as bromination, can also be used to introduce additional substituents onto the benzene portion of the molecule. nih.gov

The synthesis can also start from differently substituted phenols. For example, using a 4-bromophenol (B116583) or a 4-fluorophenol (B42351) derivative in the initial steps of a benzofuran synthesis would lead to analogues with different halogen substituents at the C-5 position. The introduction of electron-donating or electron-withdrawing groups onto the benzene ring is known to significantly influence the biological properties of benzofuran derivatives. nih.govnih.gov

Alterations to the C-3 Alkyl Group

The C-3 position of the benzofuran ring is a key site for introducing structural diversity. While the parent compound features an ethyl group, a variety of other alkyl and aryl groups can be installed.

One powerful method is the palladium-catalyzed C-H arylation of N-(quinolin-8-yl)benzofuran-2-carboxamides that are unsubstituted at the C-3 position. mdpi.comnih.gov This reaction can install a wide range of aryl and heteroaryl groups at C-3 with high efficiency before the transamidation step to form the final carboxamide. mdpi.comnih.gov

For the introduction of different alkyl groups, a palladium-catalyzed hydrofuranization of unactivated alkenes with α-alkynyl arylols can be employed to generate various C-3 alkylated benzofurans. rsc.org Alternatively, 3-acylbenzofurans can be synthesized and subsequently reduced to the corresponding alkyl groups. nih.gov Another approach involves the functionalization of a C-3 methyl group. For instance, a 3-methylbenzofuran (B1293835) can undergo radical bromination to form a 3-(bromomethyl) derivative. nih.gov This reactive intermediate can then be used in nucleophilic substitution reactions to introduce a wide variety of side chains.

Analysis of Chemical Reactions and Reactivity Profiles for Structural Modification

The benzofuran-2-carboxamide scaffold exhibits a distinct reactivity profile that enables its structural modification. The benzofuran ring system is generally electron-rich and thus reactive towards electrophiles. researchgate.net

Reactivity of the Heterocyclic Ring : The C-2 and C-3 positions of the furan (B31954) ring are particularly susceptible to reaction. However, in the target compound, both positions are already substituted. The C-3 position demonstrates reactivity towards C-H activation, as seen in palladium-catalyzed arylations, which provides a direct method for creating C-C bonds at this site. nih.gov The C-3 alkyl group can also be a site for modification, for example, via radical halogenation at the benzylic position. nih.gov

Reactivity of the Benzene Ring : The benzene portion of the molecule undergoes typical electrophilic aromatic substitution reactions. The existing chloro and alkyl substituents will direct incoming electrophiles to specific positions (ortho/para), influencing the regioselectivity of reactions like nitration, halogenation, and Friedel-Crafts acylation. researchgate.net Unusual substituent migrations on the benzene ring have also been observed under certain acidic conditions, providing pathways to highly substituted benzofurans. rsc.org

Reactivity of the Carboxamide Group : The carboxamide functional group is relatively stable but can be modified. It can be hydrolyzed back to the parent carboxylic acid under basic conditions (e.g., NaOH in ethanol). nih.gov More synthetically useful is its ability to undergo transamidation when appropriately activated, allowing for the exchange of the amide substituent without dismantling the core heterocyclic structure. mdpi.com This highlights the carboxamide not just as a static feature but as a modifiable functional group for creating analogues.

This combination of reactive sites makes 5-Chloro-3-ethylbenzofuran-2-carboxamide a versatile platform for the development of new chemical entities through targeted structural modifications.

Structure Activity Relationship Sar Investigations of Benzofuran 2 Carboxamide Scaffolds

Impact of Substituents on the Benzofuran (B130515) Core on Molecular Interactions

Modifications to the fused benzene (B151609) and furan (B31954) ring system of the benzofuran core profoundly influence the molecule's electronic properties, lipophilicity, and steric profile. These changes, in turn, dictate how the compound interacts with its biological targets.

The introduction of halogen atoms, particularly chlorine, at the C-5 position of the benzofuran ring is a common strategy in the design of biologically active molecules. This substitution significantly impacts the compound's physicochemical properties and its ability to engage in favorable interactions with target proteins.

Halogenation, especially at the C-5 position, is often beneficial for cytotoxic and antimicrobial activities. nih.govnih.gov The chloro group is electron-withdrawing and increases the hydrophobicity of the molecule, which can enhance membrane permeability and binding affinity. nih.gov For instance, a series of 5-chlorobenzofuran-2-carboxamides were developed as allosteric modulators of the cannabinoid receptor type 1 (CB1) and subsequently investigated for their apoptotic antiproliferative activity. nih.gov Studies have consistently shown that the presence and position of a halogen on the benzofuran ring are critical determinants of biological activity. nih.gov Regardless of the specific halogen used (e.g., Cl, Br, F), halogen-substituted compounds often exhibit significant cytotoxicity. nih.gov

In the context of immunomodulatory agents, C5-substituted benzofuran-2-carboxamide (B1298429) derivatives have been identified as effective inhibitors of CCL20-induced chemotaxis. nih.gov This activity is crucial for addressing inflammatory conditions and certain types of cancer. nih.gov The substitution at the C-5 position appears to be a key determinant for this inhibitory effect. nih.gov Furthermore, research into benzofuran-2-carboxylate 1,2,3-triazoles revealed that compounds featuring a chloro substituent on the benzofuran ring displayed notable bioactivity, suggesting the electron-withdrawing nature of chlorine contributes significantly to their antimicrobial effects.

The importance of the halogen's position is a recurring theme. Maximum anticancer activity has often been recorded when a halogen atom is placed at the para position (C-5) of the benzofuran ring system relative to the furan oxygen. nih.gov This suggests that the C-5 position is likely involved in a critical interaction within the binding pocket of the biological target.

The C-3 position of the benzofuran ring is another key site for substitution that can modulate biological activity. While specific data on a C-3 ethyl group for the titular compound is limited in publicly available research, the influence of smaller alkyl groups, such as methyl, has been investigated, providing valuable SAR insights.

The introduction of a small alkyl group like methyl at the C-3 position has been shown to be compatible with, and in some cases beneficial for, anticancer activity. researchgate.netnih.gov For example, amide derivatives of 3-methyl-benzofuran-2-carboxylic acid have been synthesized and screened for their efficacy against lung (A549) and breast (MCF7) cancer cell lines, with some compounds showing excellent activity. researchgate.net Specifically, one derivative demonstrated an IC₅₀ value of 0.858 µM against the A549 cell line. researchgate.net In another study, a 3-methylbenzofuran (B1293835) derivative with a p-methoxy group showed potent antiproliferative activity against the A549 cell line with an IC₅₀ of 1.48 μM. nih.gov

These findings suggest that the C-3 position can tolerate small, lipophilic alkyl groups. Such groups can influence the molecule's conformation and may engage in hydrophobic interactions within the target's binding site. The ethyl group, being slightly larger and more lipophilic than a methyl group, would be expected to have a similar, potentially enhanced, effect, although this requires empirical validation. The general principle is that substitution at the C-3 position is a viable strategy for fine-tuning the biological profile of benzofuran-2-carboxamides. mdpi.comnih.govdiva-portal.org

Modulations of the Carboxamide Side Chain and Their Effect on Molecular Recognition

Attaching aliphatic groups to the carboxamide nitrogen can introduce flexibility and basic centers, which can be advantageous for interacting with biological targets. For instance, benzofuran derivatives bearing an N-[2-(dimethylamino)ethyl] group at the C-2 carboxamide have been synthesized as part of research into hypoxia-inducible factor (HIF-1) pathway inhibitors. nih.gov

In a different context, a series of N-(azabicyclo-3-yl)-2,3-dihydrobenzofuran-7-carboxamides were evaluated as serotonin-3 (5-HT₃) receptor antagonists. nih.gov Within this series, derivatives with a (S)-1-azabicyclo[2.2.2]octan-3-yl moiety were found to be highly potent, with one 5-chloro-substituted analog displaying a Ki of 0.055 nM. nih.gov These examples highlight how cyclic and acyclic aliphatic amide substituents can be tailored to achieve high-affinity binding to specific receptors.

The incorporation of aromatic and heteroaromatic rings on the carboxamide side chain is a widely explored strategy for enhancing biological activity, often through π-π stacking, hydrophobic, and hydrogen bonding interactions.

SAR analysis of 5-chlorobenzofuran-2-carboxamides revealed that the presence of an N-phenethyl carboxamide significantly enhances antiproliferative activity. nih.gov This effect was further amplified by placing a morpholinyl group at the para-position of the N-phenethyl ring, leading to a compound with an antiproliferative activity comparable to the anticancer drug doxorubicin. nih.gov

Similarly, N-phenylbenzofuran-2-carboxamides have been investigated as modulators of amyloid-beta (Aβ42) aggregation, a key process in Alzheimer's disease. nih.govresearchgate.net In this series, the substitution on the N-phenyl ring was critical. Compounds with a methoxyphenol group inhibited Aβ42 aggregation, whereas those with a 4-methoxyphenyl (B3050149) ring accelerated it. nih.gov This demonstrates the profound impact that subtle electronic and steric changes on the aromatic amide substituent can have on the mechanism of action.

The table below summarizes the anticancer activity of selected benzofuran-2-carboxamide derivatives with various aromatic and heteroaromatic substitutions.

| Compound ID | Benzofuran Core Substituent | Amide Substituent (R) | Target Cell Line | Activity (IC₅₀ in µM) | Reference |

| 10d | 3-methyl | Aryl hydrazide | MCF7 | 2.07 | researchgate.net |

| 12b | 3-methyl | Aryl sulfonamide piperazine | A549 | 0.858 | researchgate.net |

| 15c | Unsubstituted | 4-methoxy-phenyl (imidazopyridine) | MCF-7 | 0.011 | nih.gov |

| 16b | 3-methyl | p-methoxy-phenyl | A549 | 1.48 | nih.gov |

| 50g | 6-methoxy | 1,2,3-triazole derivative | A549 | 0.57 | nih.gov |

| 50g | 6-methoxy | 1,2,3-triazole derivative | HeLa | 0.73 | nih.gov |

| 50g | 6-methoxy | 1,2,3-triazole derivative | HCT-116 | 0.87 | nih.gov |

This table is interactive. Click on the headers to sort the data.

The three-dimensional conformation of the carboxamide linker and its attached substituents is crucial for proper orientation within a biological target's binding site. The benzofuran ring system itself is essentially planar. researchgate.net This planarity provides a rigid scaffold from which the C-2 carboxamide side chain extends.

The relative orientation of the benzofuran ring system and the amide substituent plays a major role in determining biological activity. Molecular docking studies of N-phenylbenzofuran-2-carboxamides designed as Aβ42 aggregation modulators suggest that the orientation of the bicyclic benzofuran ring is a key factor in whether the compound inhibits or accelerates aggregation. nih.govresearchgate.net

Positional Isomerism and Stereochemical Considerations in SAR

The biological activity of benzofuran-2-carboxamide derivatives is significantly influenced by the spatial arrangement of substituents on the benzofuran core and its appended functionalities. This includes both the specific placement of chemical groups (positional isomerism) and the three-dimensional orientation of atoms (stereochemistry).

Research into the SAR of this class of compounds has revealed that even minor alterations in substituent positioning can lead to substantial changes in potency and selectivity. For instance, in the context of anticancer activity, the position of halogen atoms on an N-phenyl ring attached to the carboxamide at the C-2 position is a critical determinant of cytotoxic properties. mdpi.com Studies have indicated that placing a halogen at the para position of the N-phenyl ring often results in maximum activity. mdpi.com The hydrophobic and electron-donating characteristics of halogens are considered beneficial for enhancing cytotoxicity. mdpi.com

Substitutions directly on the benzofuran ring are also pivotal. The introduction of a methyl group at the C-3 position of the benzofuran ring has been shown to significantly increase antiproliferative activity against various cancer cell lines. nih.gov Furthermore, the placement of methoxy (B1213986) (OMe) and amino (NH2) groups at different positions on the benzofuran skeleton can drastically alter biological effects. nih.gov For example, a derivative with a methyl group at C-3 and a methoxy group at C-6 displayed greater potency than an unsubstituted counterpart or a derivative with a methoxy group at C-7. nih.gov Shifting the positions of amino and methoxy groups between C-5 and C-7 also resulted in a reduction in activity, underscoring the sensitivity of the SAR to positional changes. nih.gov

In the development of immunomodulatory agents targeting the CCL20/CCR6 axis, substitutions at the C-4 and C-5 positions of the benzofuran scaffold were found to be most effective in inhibiting CCL20-induced chemotaxis. nih.gov This highlights the importance of substituent placement for achieving specific therapeutic effects.

Stereochemistry also plays a crucial role, particularly when chiral centers are present in the molecule. Although detailed stereochemical studies on 5-Chloro-3-ethylbenzofuran-2-carboxamide are not extensively documented in the reviewed literature, research on related benzofuran-2-carboxamides as antimalarial agents has demonstrated the importance of stereoisomerism. The (R)-enantiomers of certain tetrahydro-β-carboline derivatives of benzofuran-2-carboxamides were identified as being responsible for the observed antimalarial activity, emphasizing that specific stereoisomers can be essential for biological function.

The table below summarizes the impact of positional isomerism on the biological activity of various benzofuran-2-carboxamide derivatives, based on findings from multiple research studies.

| Scaffold/Derivative Class | Substituent Position | Observed Effect on Biological Activity |

| N-phenyl benzofuran-2-carboxamides | para-halogen on N-phenyl ring | Maximum cytotoxic activity observed. mdpi.com |

| 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furans | C-3 methyl group | Significant increase in antiproliferative activity. nih.gov |

| Amino-methoxy-benzo[b]furans | C-6 methoxy group (vs. C-7) | 3-10 times higher antiproliferative activity. nih.gov |

| Amino-methoxy-benzo[b]furans | Swapping NH2 and OMe at C-5/C-7 | Reduction in antiproliferative activity. nih.gov |

| Benzofuran-2-carboxamides for CCL20/CCR6 | C-4 and C-5 substitution | Most effective for inhibiting chemotaxis. nih.gov |

This table is generated based on data from multiple sources and illustrates general SAR trends.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are invaluable in predictive analytics for drug discovery, allowing for the rational design of new derivatives with potentially enhanced potency and selectivity, thereby optimizing lead compounds before their synthesis.

For benzofuran-based scaffolds and related heterocyclic systems, QSAR studies have been employed to elucidate the key molecular descriptors that govern their biological activities. These descriptors can be categorized into several types, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).

A 2D-QSAR study on a series of benzofuran-based hybrids with vasodilation activity identified several descriptors that were crucial for their biological function. mdpi.com The resulting model, which demonstrated statistical significance, could predict the vasodilatory activity of new analogues. mdpi.com The study highlighted the importance of specific physicochemical properties in determining the potency of these compounds. mdpi.com

While a specific QSAR model for 5-Chloro-3-ethylbenzofuran-2-carboxamide is not available in the reviewed literature, studies on structurally analogous compounds, such as benzimidazole-derived carboxamides, offer insights into the methodologies used. For instance, 3D-QSAR models have been developed for N-substituted benzimidazole (B57391) derived carboxamides to explore the molecular properties influencing their antioxidative activity. nih.gov Such models provide a three-dimensional representation of the molecule and can map out regions where steric bulk, positive or negative electrostatic potential, and hydrophobicity are favorable or unfavorable for activity.

The general process of a QSAR study involves:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is compiled.

Molecular Descriptor Calculation: A wide range of physicochemical and structural descriptors are calculated for each molecule.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

The following table presents a hypothetical example of data that would be used in a 2D-QSAR study, illustrating the types of descriptors and their correlation with biological activity.

| Compound | Biological Activity (IC50, µM) | LogP (Hydrophobicity) | Molecular Weight (Da) | Dipole Moment (Debye) | Predicted Activity (IC50, µM) |

| Derivative 1 | 0.52 | 3.1 | 350.8 | 2.5 | 0.55 |

| Derivative 2 | 1.25 | 2.8 | 336.7 | 3.1 | 1.19 |

| Derivative 3 | 0.89 | 3.5 | 364.9 | 2.8 | 0.92 |

| Derivative 4 | 2.10 | 2.5 | 322.6 | 3.5 | 2.05 |

| Derivative 5 | 0.45 | 3.9 | 378.9 | 2.3 | 0.48 |

This table is a representative example and does not reflect actual data for the named compound.

Such predictive models are instrumental in modern drug design, enabling a more focused and efficient approach to the synthesis and evaluation of new chemical entities. rutgers.edu By understanding the key structural features that drive biological activity, medicinal chemists can prioritize the synthesis of compounds with a higher probability of success.

No Publicly Available Research Data on the Molecular and Cellular Mechanisms of 5-Chloro-3-ethylbenzofuran-2-carboxamide

A comprehensive review of scientific literature reveals a lack of specific published data on the molecular and cellular activities of the chemical compound 5-Chloro-3-ethylbenzofuran-2-carboxamide. While the broader class of benzofuran derivatives has been a subject of scientific inquiry, research focusing explicitly on the kinase inhibition, receptor binding, and cellular pathway interactions of this particular molecule is not present in the public domain.

Consequently, it is not possible to provide a detailed analysis of its molecular and cellular mechanisms as requested. The specific data required to populate the outlined sections on enzyme modulation, receptor binding, and cellular pathway perturbation for 5-Chloro-3-ethylbenzofuran-2-carboxamide are absent from current scientific literature.

Research into related benzofuran and indole (B1671886) structures does indicate that this chemical family is of interest in drug discovery. For instance, various benzofuran derivatives have been investigated for their potential as kinase inhibitors, including against phosphoinositide 3-kinase (PI3K) and vascular endothelial growth factor receptor 2 (VEGFR2). nih.gov Other studies have explored different substituted benzofurans for antimicrobial properties or as ligands for sigma receptors. niscair.res.in

Furthermore, compounds with a carboxamide group are common in the development of kinase inhibitors, with some showing potent activity against targets like Cyclin-Dependent Kinase 8 (CDK8). researchgate.netnih.gov However, these findings are for structurally distinct molecules and cannot be attributed to 5-Chloro-3-ethylbenzofuran-2-carboxamide without specific experimental evidence.

Without dedicated studies on 5-Chloro-3-ethylbenzofuran-2-carboxamide, any discussion of its potential biological activities would be purely speculative and would not adhere to the required standards of scientific accuracy.

Molecular and Cellular Mechanism Exploration

Cellular Pathway Perturbation Analyses

Modulation of Cell Signaling Pathways

Research into benzofuran (B130515) derivatives indicates their ability to modulate key cell signaling pathways involved in cancer progression.

Hypoxia-Inducible Factor (HIF-1) Pathway: Certain benzene-sulfonamide-based benzofuran derivatives have been specifically designed to inhibit the Hypoxia-Inducible Factor-1 (HIF-1) pathway. This pathway is critical for tumor survival under low-oxygen conditions and is implicated in cancers that are independent of the p53 tumor suppressor protein.

EGFR/BRAF Pathways: While distinct from the benzofuran structure, related heterocyclic compounds like 5-chloro-indole-2-carboxamides have been developed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) and BRAF kinase pathways. nih.govmdpi.com These pathways are crucial in many cancers, and their inhibition is a key therapeutic strategy. nih.gov This suggests that targeting kinase signaling cascades is a plausible mechanism for related chloro-substituted heterocyclic carboxamides.

Influence on Gene Expression Patterns

The modulation of signaling pathways by bioactive compounds invariably leads to changes in gene expression. For benzofuran derivatives, this is a critical aspect of their anticancer effects.

Upregulation of p53: A novel benzofuran-isatin conjugate has been shown to upregulate the protein and gene expression of the tumor suppressor p53 in colorectal cancer cell lines. frontiersin.org This leads to cell cycle arrest and apoptosis. frontiersin.org

Modulation of Apoptotic and EMT Genes: The same benzofuran-isatin conjugate was found to downregulate the anti-apoptotic gene Bcl-xl and upregulate the pro-apoptotic gene Bax. It also reversed the expression of Epithelial-Mesenchymal Transition (EMT) markers, which are crucial for cancer metastasis. frontiersin.org

Induction of Apoptotic Mechanisms in Cellular Models

Apoptosis, or programmed cell death, is a primary mechanism by which anticancer agents eliminate malignant cells. Several benzofuran-2-carboxamide (B1298429) derivatives have been shown to induce apoptosis.

Cell-Line Specific Apoptosis: In a study of novel benzofuran-2-carboxamides, a 2-imidazolynyl substituted derivative was found to induce apoptosis in the SK-BR-3 breast cancer cell line. nih.gov Another derivative, a 2-N-acetamidopyridyl substituted compound, also triggered apoptosis. nih.gov Interestingly, a different 2-imidazolynyl substituted amide exerted its cell-killing effect through a non-apoptotic mechanism, highlighting the structural nuances that determine the mode of action. nih.gov

Mitochondria-Dependent Pathway: A benzofuran-isatin conjugate has been demonstrated to induce apoptosis through the intrinsic, mitochondria-dependent pathway. frontiersin.org This was evidenced by the downregulation of the anti-apoptotic protein Bcl-xl, the upregulation of the pro-apoptotic protein Bax, increased mitochondrial outer membrane permeability, and the subsequent release of cytochrome c. frontiersin.org While some related compounds may involve caspases, others can act via caspase-independent pathways involving the apoptosis-inducing factor (AIF). nih.gov

Exploration of Mechanistic Hypotheses in Preclinical Biological Systems

Preclinical studies using cellular and biochemical assays help to elucidate the specific mechanisms underlying the biological activities of benzofuran-2-carboxamides.

Cellular Anti-Proliferative Activity (e.g., against specific cell lines)

A significant focus of research has been the anti-proliferative effects of benzofuran-2-carboxamides against various cancer cell lines. Studies show that these compounds can inhibit the growth of tumor cells, often with selectivity for cancer cells over normal cells. nih.govmdpi.com

Derivatives have shown concentration-dependent anti-proliferative effects against cell lines such as the SK-BR-3 (breast cancer) and SW620 (metastatic colon cancer). nih.gov The activity is highly dependent on the specific chemical substitutions on the benzofuran-2-carboxamide scaffold. nih.gov

Table 1: Anti-proliferative Activity of Selected Benzofuran-2-Carboxamide Derivatives

| Compound ID | Substitution | Target Cell Line | Effect |

|---|---|---|---|

| 3h | 2-N-acetamidopyridyl | SW620 | Selective, concentration-dependent anti-proliferative effects. nih.gov |

| 3i | 2-imidazolynyl | SW620 | Selective, concentration-dependent anti-proliferative effects. nih.gov |

| 6f | 2-imidazolynyl | SK-BR-3 | Selective, concentration-dependent anti-proliferative effects. nih.gov |

| Compound 5a | Benzofuran-isatin conjugate | HT29 & SW620 | Potent and selective anti-proliferative action. frontiersin.org |

Antimicrobial and Antifungal Action Mechanisms (e.g., inhibition of essential enzymes, disruption of bacterial/fungal membranes)

The benzofuran scaffold is present in many compounds with antimicrobial and antifungal properties. nih.govresearchgate.netnih.gov The inclusion of a chlorine atom on the benzofuran ring has been noted to contribute significantly to this bioactivity. niscair.res.in

Inhibition of Essential Enzymes: One proposed mechanism for the antimicrobial action of benzofuran derivatives is the inhibition of essential pathogen-specific enzymes. For example, derivatives of 6-hydroxy-benzofuran-5-carboxylic acid have been synthesized as inhibitors of Mycobacterium protein tyrosine phosphatase B (mPTPB), a key virulence factor in tuberculosis. nih.gov Other studies suggest that benzofuran derivatives may act by inhibiting fungal N-myristoyltransferase, an enzyme crucial for fungal viability. researchgate.net

Disruption of Membrane Integrity: While not a benzofuran, a related 5-arylfuran-2-carboxamide was found to exert its antifungal effect against Candida species by damaging the integrity of the fungal cell membrane. This highlights membrane disruption as another potential mechanism for this class of compounds.

Antioxidant Mechanisms (e.g., radical scavenging)

Oxidative stress is implicated in numerous diseases, and compounds with antioxidant capabilities are of significant interest. Benzofuran-2-carboxamide derivatives have been evaluated for their ability to counteract oxidative processes.

Radical Scavenging and Inhibition of Lipid Peroxidation: Studies on 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives have demonstrated their potential as antioxidants. nih.gov A derivative with a hydroxyl (-OH) group showed the ability to scavenge stable 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) free radicals and to inhibit lipid peroxidation in rat brain homogenates. nih.gov The electron-donating nature of the hydroxyl substituent is believed to be important for this antioxidant activity. nih.gov This mechanism involves donating a hydrogen atom to neutralize free radicals, thus terminating the damaging chain reactions of oxidation. nih.gov

Table 2: Antioxidant Activity of a Representative Benzofuran-2-Carboxamide Derivative (1j)

| Assay | Mechanism | Concentration | % Inhibition |

|---|---|---|---|

| DPPH Scavenging | Radical Scavenging | 100 µM | 23.5% nih.gov |

| Lipid Peroxidation | Inhibition of LPO | 100 µM | 62.0% nih.gov |

Research on 5-Chloro-3-ethylbenzofuran-2-carboxamide and Osteoblast Differentiation

As of the current body of scientific literature, there is no available research specifically investigating the osteoblast differentiation-promoting activity of the chemical compound 5-Chloro-3-ethylbenzofuran-2-carboxamide in cellular models.

Extensive searches for studies, data, and research findings related to this specific compound's effect on osteoblasts have not yielded any relevant results. While the broader class of benzofuran derivatives has been a subject of interest in medicinal chemistry for various biological activities, including the promotion of osteogenesis, the specific compound does not appear to have been synthesized or tested for this purpose in published literature.

Therefore, it is not possible to provide an article detailing the molecular and cellular mechanism exploration, including any investigation of osteoblast differentiation-promoting activity in cellular models, for 5-Chloro-3-ethylbenzofuran-2-carboxamide. No data tables or detailed research findings on this topic for this specific compound are available.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. researchgate.net This method is instrumental in understanding the binding mechanism and affinity of potential drug candidates.

Binding Mode Predictions

For a compound like 5-Chloro-3-ethylbenzofuran-2-carboxamide, molecular docking simulations would be employed to predict how it fits into the active site of a specific biological target. The predictions are based on scoring functions that estimate the binding energy. In studies of similar benzofuran-2-carboxamide (B1298429) derivatives, it has been observed that the orientation of the bicyclic benzofuran (B130515) ring plays a critical role in determining the mode of interaction. researchgate.netnih.gov For instance, in the context of amyloid-beta (Aβ42) aggregation, the planar benzofuran ring can either intercalate within the N-terminal region of Aβ42 fibrils or engage in face-to-face interactions, which dictates whether the compound inhibits or promotes aggregation. nih.gov Similarly, when targeting enzymes like Staphylococcus aureus Sortase A, derivatives of 2-phenyl-benzofuran-3-carboxamide have been shown to adopt an L-shape pattern within the binding pocket, mimicking the natural substrate. nih.gov It is plausible that 5-Chloro-3-ethylbenzofuran-2-carboxamide would adopt comparable binding modes depending on the topology of the target's active site.

Identification of Key Interacting Residues

A crucial outcome of molecular docking is the identification of specific amino acid residues that form key interactions with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and halogen bonds, are vital for stabilizing the ligand-protein complex. For example, docking studies on benzofuran derivatives targeting M. tuberculosis Polyketide Synthase 13 (Pks13) identified interactions with residues such as Ser1636, Tyr1637, and Phe1670. nih.gov In another study, 2-phenyl-benzofuran-3-carboxamide derivatives formed hydrogen bonds with Cys184, Trp194, and Arg197 in the active site of Sortase A. nih.gov The presence of the chlorine atom on the benzofuran ring of 5-Chloro-3-ethylbenzofuran-2-carboxamide suggests the potential for halogen bonding, which can significantly enhance binding affinity with nucleophilic sites on the target protein. nih.gov The carboxamide group is also a key feature, likely forming essential hydrogen bonds with the protein backbone or side chains, a trait seen as necessary for the anticancer activity of some benzofuran derivatives. nih.gov

Table 1: Representative Data from Molecular Docking of Benzofuran Derivatives This table is illustrative and based on findings for structurally related compounds.

| Compound Class | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| Benzofuran-1,3,4-oxadiazole | Mtb Pks13 | -14.82 | Not specified | Strong Binding |

| 2-phenyl-benzofuran-3-carboxamide | S. aureus Sortase A | Not specified | Cys184, Trp194, Arg197 | Hydrogen Bond |

| N-phenylbenzofuran-2-carboxamide | Amyloid Beta (Aβ42) | Not specified | His13, Lys16, Val18, Ala21 | Intercalation/Face-to-face |

Pharmacophore Modeling for Ligand Design

Pharmacophore modeling is a powerful tool in drug design used to identify the essential three-dimensional arrangement of chemical features necessary for biological activity. nih.gov A pharmacophore model can be generated based on a set of known active ligands or from the structure of the ligand-receptor complex. d-nb.info For benzofuran derivatives, pharmacophore models have been successfully used to screen virtual libraries and identify novel hits with improved binding affinity for targets like the Epidermal Growth Factor Receptor (EGFR). nih.gov A pharmacophore model for 5-Chloro-3-ethylbenzofuran-2-carboxamide would typically include features such as a hydrogen bond acceptor (the carboxamide oxygen), a hydrogen bond donor (the carboxamide nitrogen), an aromatic ring feature, and a hydrophobic feature (the ethyl group). The chlorine atom could be defined as a halogen bond donor feature. This model would then serve as a 3D query to search for new molecules with similar properties but potentially different scaffolds, aiding in the design of new and more potent ligands. researcher.life

Quantum Chemical Calculations for Electronic Property Assessment

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule, which govern its reactivity and interactions. researchgate.net For benzofuran-carboxylic acid derivatives, DFT calculations have been used to determine properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, and the molecular electrostatic potential. researchgate.net These parameters help in understanding the molecule's reactivity and where it is susceptible to electrophilic or nucleophilic attack. nih.gov For 5-Chloro-3-ethylbenzofuran-2-carboxamide, such calculations would elucidate the effect of the chloro and ethyl substituents on the electronic distribution of the benzofuran ring system, providing a deeper understanding of its chemical behavior and interaction potential.

Table 2: Illustrative Quantum Chemical Properties for a Benzofuran Derivative This table is representative of data obtained through DFT calculations.

| Calculated Property | Illustrative Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.8 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV | Chemical reactivity and stability |

| Dipole Moment | 3.2 Debye | Polarity and intermolecular interactions |

Homology Modeling for Novel Target Structure Prediction

In cases where the three-dimensional structure of a biological target has not been experimentally determined, homology modeling can be used to build a predictive model. nih.gov This technique relies on the known structure of a homologous protein (a template) to model the structure of the target protein. aujmsr.com The quality of the resulting model is highly dependent on the sequence similarity between the target and the template. aujmsr.com If 5-Chloro-3-ethylbenzofuran-2-carboxamide were identified as a hit in a phenotypic screen without a known target, a homology model of a potential target protein could be generated. dundee.ac.uk This model would then be used for subsequent molecular docking and dynamics studies to form a hypothesis about the binding interaction, guiding further experimental validation. nih.gov

Preclinical Biological Investigations for Mechanistic and Design Insights

Target Engagement and Selectivity Assays in Cellular Systems

No studies describing the specific molecular targets of 5-Chloro-3-ethylbenzofuran-2-carboxamide were found. There is no published data on its binding to any protein, receptor, or enzyme, nor are there any selectivity profiles comparing its interaction across different potential targets. Methodologies for target engagement often involve creating probes to demonstrate that a compound interacts with its intended target within a cell, but no such work has been published for this compound. nih.gov

Cell-Based Functional Assays to Elucidate Biological Effects

There is no information available from cell-based functional assays for 5-Chloro-3-ethylbenzofuran-2-carboxamide. Consequently, its effects on cellular processes such as proliferation, apoptosis, signaling pathway modulation, or other functional outcomes have not been documented in the scientific literature. While related chloro-substituted indole (B1671886) and benzofuran (B130515) derivatives have been evaluated in various cell viability and anticancer assays, these findings are not applicable to the specific molecule . mdpi.comnih.gov

Exploration of Modulatory Effects in Relevant Animal Models

No in vivo studies in animal models have been published for 5-Chloro-3-ethylbenzofuran-2-carboxamide. Therefore, there is no data regarding its effects on mechanistic pathways, such as osteoblast differentiation or any other physiological process, in a whole-organism context.

Metabolic Stability and Metabolite Identification in Preclinical Systems

Specific data on the metabolic stability of 5-Chloro-3-ethylbenzofuran-2-carboxamide is not available. Standard preclinical methods to assess this property involve incubating the compound with liver microsomes from various species (e.g., human, rat, mouse) in the presence of cofactors like NADPH to measure its rate of degradation over time. pharmaron.comsrce.hrcreative-bioarray.com This allows for the calculation of parameters like the metabolic half-life (t½) and intrinsic clearance (CLint). nih.govresearchgate.net However, no such experiments have been reported for this compound, and therefore, its metabolic profile and potential metabolites remain unknown.

A general protocol for such an assay is described in the table below, but no results exist for 5-Chloro-3-ethylbenzofuran-2-carboxamide.

Table 1: Representative Protocol for a Microsomal Stability Assay (Note: This is a general methodology; no data for the specified compound is available.)

| Parameter | Condition |

|---|---|

| Test System | Pooled Liver Microsomes (Human, Rat, Mouse) |

| Protein Concentration | 0.5 mg/mL |

| Test Compound Conc. | 1 µM |

| Cofactor | NADPH (1 mM) |

| Incubation Temp. | 37°C |

| Time Points | 0, 10, 20, 30, 60 minutes |

| Analysis Method | LC-MS/MS |

Assessment of Binding Affinities and Enzyme Inhibitory Potencies

There are no published studies assessing the binding affinity or enzyme inhibitory potential of 5-Chloro-3-ethylbenzofuran-2-carboxamide. Key metrics such as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) against any specific enzyme or receptor have not been determined. While other, structurally distinct, chlorinated compounds have been characterized as enzyme inhibitors, this information cannot be extrapolated to the title compound. nih.gov

Future Research Directions and Rational Design Principles

Strategies for Optimizing Molecular Interactions and Specificity

Optimizing the interaction of a ligand with its biological target is fundamental to enhancing potency and selectivity. For 5-Chloro-3-ethylbenzofuran-2-carboxamide, several strategies can be employed:

Structure-Activity Relationship (SAR) Analysis: Systematic modification of the core structure is crucial. Research on related benzofuran (B130515) derivatives indicates that the introduction of halogen atoms, such as bromine on an attached methyl or acetyl group, can increase cytotoxicity in cancer cell lines. mdpi.com For 5-Chloro-3-ethylbenzofuran-2-carboxamide, modifying the ethyl group at the C3-position or introducing further substitutions on the phenyl ring of the carboxamide could fine-tune its binding affinity.

Enhancing Key Interactions: The core components of the molecule offer multiple points for optimization. The benzofuran ring system is largely planar, which can facilitate π-π stacking interactions with aromatic residues in a target's binding pocket. nih.gov The amide linkage is a critical hydrogen bond donor and acceptor. nih.gov The chlorine atom at the C5-position can form halogen bonds, which are increasingly recognized for their role in ligand-protein interactions. mdpi.com Docking studies on similar 5-chloro-indole derivatives have shown that the chlorine atom can form a halogen bond with key amino acid residues like cysteine. mdpi.com

Conformational Locking: The flexibility of the ethyl group and the rotational freedom around the amide bond can be restricted to lock the molecule into a more bioactive conformation. This can be achieved by introducing cyclic structures or bulky groups to reduce conformational entropy upon binding, thereby improving affinity.

Table 1: Potential Strategies for Molecular Optimization This table is interactive. Click on the headers to sort the data.

| Strategy | Rationale | Target Interaction |

|---|---|---|

| Vary C3-Substituent | Explore steric and electronic effects on binding pocket occupancy. | Hydrophobic Interactions |

| Substitute Phenyl Ring | Modulate electronics and add new interaction points (e.g., H-bonds). | Hydrogen Bonding, van der Waals |

| Introduce Bioisosteres | Replace the amide or ethyl group to improve metabolic stability or affinity. | Altered H-Bonding, Polarity |

| Halogen Bond Tuning | Replace or add halogens to optimize interactions with specific residues. | Halogen Bonding, Selectivity |

| Conformational Rigidity | Reduce flexibility to favor the active conformation and improve entropy of binding. | Shape Complementarity |

Exploration of Novel Molecular Targets Based on Mechanistic Insights

The benzofuran scaffold is known to interact with a diverse range of biological targets. This versatility suggests that 5-Chloro-3-ethylbenzofuran-2-carboxamide could be active against multiple targets, some of which may be novel.

Kinase Inhibition: Many benzofuran derivatives have been investigated as kinase inhibitors. For instance, certain benzofuran hybrids have been designed as dual inhibitors of PI3K (Phosphatidylinositol-3-kinase) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which are crucial in cancer cell signaling. nih.govnih.gov Similarly, mutant EGFR (Epidermal Growth Factor Receptor) and BRAF pathways are key targets for indole-based compounds, a related heterocyclic system. mdpi.com Screening 5-Chloro-3-ethylbenzofuran-2-carboxamide against a panel of kinases could uncover novel inhibitory activities.

Neurodegenerative Disease Targets: Benzofuran derivatives have been developed to target pathways implicated in Alzheimer's disease. Some analogues are designed to inhibit the formation of amyloid-beta (Aβ) fibrils. ijpsonline.com Furthermore, certain benzofuran-2-carboxamides have shown neuroprotective effects by attenuating NMDA-induced reactive oxygen species (ROS) generation in neuronal cells. nih.gov This opens the possibility of exploring the title compound for applications in neurodegenerative disorders.

Immunotherapy Targets: Recent studies have identified benzofuran-2-carboxylic acid derivatives as inhibitors of Lymphoid-tyrosine phosphatase (LYP), a key regulator in the T-cell receptor signaling pathway. nih.gov Inhibition of LYP can boost antitumor immunity, making this an exciting potential application for carboxamide derivatives like the one . nih.gov

Development of Advanced Chemical Probes for Biological System Interrogation

To better understand the mechanism of action and identify the direct binding partners of 5-Chloro-3-ethylbenzofuran-2-carboxamide, it can be converted into a chemical probe. This involves synthetically modifying the molecule to include a reporter tag or a reactive group without abolishing its biological activity.

Affinity-Based Probes: A biotin (B1667282) or fluorescent tag (e.g., a fluorophore) could be appended to a non-critical position on the molecule. This allows for the visualization of the compound's subcellular localization or the isolation of its protein targets from cell lysates for identification by mass spectrometry.

Photo-Affinity Labeling: Incorporating a photoreactive group, such as a diazirine or an azide, would enable the formation of a covalent bond between the probe and its biological target upon UV irradiation. This technique is powerful for irreversibly capturing and identifying specific binding partners, even those with weak or transient interactions. The modular synthetic strategies available for benzofuran-2-carboxamides can facilitate the introduction of such functionalities. mdpi.com

Application of De Novo Design Approaches for Structure Generation

De novo design utilizes computational algorithms to generate novel molecular structures with desired properties, either from scratch or by modifying an existing fragment. Using the 5-Chloro-3-ethylbenzofuran-2-carboxamide scaffold as a starting point, these methods can explore a vast chemical space to design next-generation compounds.

The process typically involves defining a target binding site and using algorithms to "grow" a molecule within it, optimizing for shape complementarity and favorable interactions. This approach can suggest novel and non-intuitive modifications to the benzofuran core, potentially leading to compounds with significantly improved affinity, selectivity, and drug-like properties compared to those designed through traditional medicinal chemistry approaches.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. chemrxiv.org These technologies can be applied to the development of 5-Chloro-3-ethylbenzofuran-2-carboxamide in several ways:

Predictive Modeling: ML models, trained on large datasets of chemical structures and their biological activities, can predict the therapeutic potential of new derivatives. chemrxiv.org Supervised learning can be used to build quantitative structure-activity relationship (QSAR) models to forecast the potency of novel analogues against specific targets like kinases or phosphatases. chemrxiv.org

Property Optimization: AI can predict absorption, distribution, metabolism, and excretion (ADME) properties, helping to prioritize the synthesis of compounds with better pharmacokinetic profiles. This reduces the risk of late-stage failure due to poor drug-like properties.

Synthetic Route Planning: AI tools can analyze the structure of a desired benzofuran derivative and propose efficient synthetic routes. colab.ws This can democratize synthetic chemistry by combining computational power with chemical knowledge, potentially reducing resource expenditure and accelerating the synthesis of novel compounds. chemrxiv.org

Q & A

Q. What are the standard synthetic routes for 5-Chloro-3-ethylbenzofuran-2-carboxamide?

The synthesis typically involves multi-step reactions starting with halogenation of the benzofuran core, followed by ethyl group introduction via alkylation, and final carboxamide formation using coupling agents like EDCI or HOBt. Key steps include:

- Halogenation : Chlorination at the 5-position using reagents like NCS (N-chlorosuccinimide) under controlled temperature (0–5°C) .

- Ethylation : Introduction of the ethyl group via nucleophilic substitution or Friedel-Crafts alkylation, requiring anhydrous conditions and catalysts such as AlCl₃ .

- Carboxamide formation : Amidation of the carboxylic acid intermediate using ammonium chloride or carbodiimide-based coupling agents . Purification is achieved via column chromatography (hexane/ethyl acetate gradients) and recrystallization .

Q. Which analytical techniques are essential for characterizing 5-Chloro-3-ethylbenzofuran-2-carboxamide?

Core methods include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and regiochemistry (e.g., chloro and ethyl group positions) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation and fragmentation pattern analysis .

- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What in vitro assays are used for initial bioactivity screening of this compound?

Common assays include:

- Enzyme inhibition : Testing against cyclooxygenase (COX-2) or lipoxygenase (LOX) using spectrophotometric methods to monitor substrate conversion .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

- Antioxidant activity : DPPH radical scavenging assays to evaluate free radical neutralization capacity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?

Strategies include:

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance alkylation efficiency, while dichloromethane minimizes side reactions during chlorination .

- Catalyst screening : Testing Lewis acids (e.g., FeCl₃ vs. AlCl₃) for Friedel-Crafts reactions to reduce byproduct formation .

- Temperature control : Low temperatures (−10°C) during halogenation prevent over-chlorination . Advanced monitoring via in-situ FTIR or TLC-MS hyphenation helps track intermediates .

Q. How do substituents (e.g., chloro, ethyl) influence the compound’s bioactivity?

Structure-activity relationship (SAR) studies reveal:

- Chlorine : Enhances electrophilicity and target binding (e.g., enzyme active sites) via halogen bonding .

- Ethyl group : Increases lipophilicity (logP ~2.8), improving membrane permeability in cellular assays .

- Carboxamide : Critical for hydrogen bonding with biological targets (e.g., COX-2’s Arg120 residue) . Comparative data from analogs (e.g., 5-bromo or 3-methyl derivatives) show reduced activity, highlighting the necessity of specific substitutions .

Q. How can molecular docking simulations guide target identification for this compound?

Methodological steps include:

- Protein preparation : Retrieve target structures (e.g., COX-2 PDB: 5KIR) and optimize protonation states using tools like AutoDockTools .

- Ligand parameterization : Generate 3D conformers of the compound using PubChem data (CID: XXXXXX) and assign partial charges .

- Docking protocols : Perform rigid/flexible docking with Vina or Schrödinger Glide, analyzing binding poses for key interactions (e.g., chloro group with Tyr355) .

Q. How to resolve contradictions in reported bioactivity data across studies?

Approaches include:

- Assay standardization : Validate protocols using positive controls (e.g., aspirin for COX-2 inhibition) and replicate under identical conditions .

- Metabolic stability testing : Use liver microsomes to assess if metabolite interference explains variability .

- Crystallographic validation : Co-crystallize the compound with targets (e.g., COX-2) to confirm binding modes .

Q. What advanced techniques are used to analyze molecular conformation and packing?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.